alpha-Cedrene epoxide
Overview
Description
Alpha-Cedrene epoxide is a cedrane sesquiterpenoid . It is used as a flavoring and fixative . It has a woody type odor .
Synthesis Analysis
The synthesis of alpha-Cedrene epoxide has been mentioned in several studies. For instance, a study on the total synthesis of cedrol and cedrene via an intramolecular Diels-Alder reaction . Another study discussed the ozonolysis of alpha-cedrene in a glass flow reactor and in static Teflon chambers .
Molecular Structure Analysis
Alpha-Cedrene epoxide has a molecular formula of C15H24O . It contains total 43 bond(s); 19 non-H bond(s), 1 three-membered ring(s), 2 five-membered ring(s), 1 six-membered ring(s), 2 seven-membered ring(s), 2 eight-membered ring(s), 1 ten-membered ring(s) .
Chemical Reactions Analysis
The chemical reactions of alpha-Cedrene epoxide have been studied in the context of secondary organic aerosol formation from the oxidation of a series of sesquiterpenes with O3, OH, and NO3 radicals .
Physical And Chemical Properties Analysis
Alpha-Cedrene epoxide has a molar mass of 220.35. It has a predicted density of 1.04±0.1 g/cm3 and a predicted boiling point of 264.4±8.0 °C. Its flash point is 96.6°C and it has a vapor pressure of 0.0159mmHg at 25°C. The refractive index is 1.528 .
Scientific Research Applications
Synthesis Methods : A method was developed for synthesizing Epoxycedrane from α-cedrene using hydrogen peroxide, catalyzed by ruthenium trichloride and pyridine-2,6-dicarboxylic acid, achieving 100% conversion of α-cedrene and 84% selectivity for the target product. This method is noted for its simplicity and efficiency (Hu Hong-cheng, 2007).
Microbial Conversion : A strain of Rhodococcus, identified as KSM-7358, can use α-cedrene for growth and is capable of catalyzing the allylic oxidation of α-cedrene to produce (R)-10-hydroxycedrene (sec-cedrenol) with a high yield. This study suggests a potential microbial pathway for converting α-cedrene to sec-cedrenol and α-curcumene (Takigawa et al., 1993).
Quantum Chemical Calculations in Sesquiterpene Biosynthesis : Theoretical studies have been conducted on the formation of various sesquiterpenes including α-cedrene. These studies provide insights into the cyclization mechanisms and the influence of the conformation of bisabolyl cation in enzyme active sites on sesquiterpene structure (Hong & Tantillo, 2009).
Formation in Secondary Organic Aerosol : Research has shown that α-cedrene, upon ozonolysis, contributes to the formation of secondary organic aerosols. This study provides a better understanding of the environmental impact and chemical processes involving α-cedrene in the atmosphere (Reinnig, Warnke, & Hoffmann, 2009).
Potential in Obesity Prevention : A study on α-cedrene shows its potential in preventing or reversing high-fat diet-induced obesity and metabolic aberrations in rodents without affecting their food intake. This points towards α-cedrene's potential application in anti-obesity interventions (Tong, Yu, & Park, 2018).
properties
IUPAC Name |
2,6,6,8-tetramethyl-9-oxatetracyclo[5.4.1.01,5.08,10]dodecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-9-5-6-10-13(2,3)11-7-15(9,10)8-12-14(11,4)16-12/h9-12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRFVTRTTXBHSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C4(C(C3)O4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860119 | |
Record name | 2H-2a,7-Methanoazuleno[5,6-b]oxirene, octahydro-3,6,6,7a-tetramethyl- | |
Source | EPA DSSTox | |
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Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29597-36-2, 13567-39-0 | |
Record name | α-Cedrene epoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29597-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 8,9-Epoxycedrane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013567390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Cedrene epoxide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029597362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC371728 | |
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Record name | 2H-2a,7-Methanoazuleno[5,6-b]oxirene, octahydro-3,6,6,7a-tetramethyl-, (1aS,2aR,3R,5aS,7R,7aR)- | |
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Record name | 2H-2a,7-Methanoazuleno[5,6-b]oxirene, octahydro-3,6,6,7a-tetramethyl- | |
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Record name | 2H-2a,7-Methanoazuleno[5,6-b]oxirene, octahydro-3,6,6,7a-tetramethyl- | |
Source | EPA DSSTox | |
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Record name | Octahydro-3,6,6,7a-tetramethyl-2H-2a,7-methanoazuleno[5,6-b]oxirene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.183 | |
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Record name | [1aS-(1aα,2aβ,3α,5aα,7β,7aα)]-octahydro-3,6,6,7a-tetramethyl-2H-2a,7-methanoazuleno[5,6-b]oxirene | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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